molecular formula C22H21ClN2O2 B6515399 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 933196-17-9

1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6515399
CAS No.: 933196-17-9
M. Wt: 380.9 g/mol
InChI Key: MKWUTMNTUOYKEN-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[45]dec-3-en-2-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorobenzoyl group: This step may involve the reaction of the spirocyclic intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the methylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzoyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular membranes: Leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one: Lacks the methyl group on the phenyl ring.

    1-(3-bromobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one: Substitution of chlorine with bromine.

    1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one: Substitution of the methyl group with a methoxy group.

Uniqueness

1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is unique due to the specific combination of functional groups and the spirocyclic structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(3-chlorobenzoyl)-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c1-15-8-10-16(11-9-15)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)17-6-5-7-18(23)14-17/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWUTMNTUOYKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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